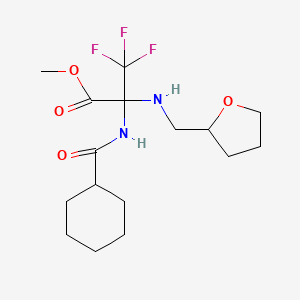

Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate

Description

Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate is a structurally complex ester derivative characterized by:

- Core structure: A trifluoromethylated propanoate backbone.

- Substituents: A cyclohexanecarbonylamino group at the 2-position, contributing steric bulk and lipophilicity. Trifluoro (CF₃) group at the 3-position, enhancing metabolic stability and electron-withdrawing effects .

While direct data on this compound is absent in the provided evidence, structural analogs from the literature suggest its physicochemical properties (e.g., melting point, solubility) and synthesis pathways can be inferred from related compounds.

Properties

CAS No. |

5814-43-7 |

|---|---|

Molecular Formula |

C16H25F3N2O4 |

Molecular Weight |

366.38 g/mol |

IUPAC Name |

methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate |

InChI |

InChI=1S/C16H25F3N2O4/c1-24-14(23)15(16(17,18)19,20-10-12-8-5-9-25-12)21-13(22)11-6-3-2-4-7-11/h11-12,20H,2-10H2,1H3,(H,21,22) |

InChI Key |

FOXPTPQAPFYJSG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(NCC1CCCO1)NC(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxolane ring: This can be achieved through the reaction of a suitable diol with an acid catalyst.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Final coupling: The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, such as using a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The trifluoromethyl group and the cyclohexanecarbonyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the cyclohexanecarbonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The oxolane ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related esters, focusing on substituent effects, synthetic yields, and physical properties.

Key Observations:

Fluorination Effects: The CF₃ group in the target compound and analogs (e.g., 3c, 3d) enhances thermal stability and lipophilicity compared to non-fluorinated analogs like CID 64146729 . Fluorinated esters often exhibit higher melting points (e.g., 3c: 224–226°C) due to increased molecular rigidity .

Substituent Impact: Cyclohexanecarbonylamino vs. Oxolan-2-ylmethylamino vs. Sulfonylamino: The oxolan group (ether ring) may improve solubility compared to sulfonamide derivatives (e.g., CAS 350818-08-5), which are more polar but prone to hydrolysis .

Synthetic Yields :

- Yields for analogs with tert-butoxycarbonyl groups (e.g., 3c: 81%) are higher than those with benzyloxycarbonyl (e.g., 3d: 69%), suggesting better steric compatibility or stability under reaction conditions .

Biological Relevance: Isoquinolinone derivatives (e.g., 3c, 3d) are associated with pharmacological activity (e.g., kinase inhibition). The target compound’s cyclohexane and oxolan groups may modulate target binding compared to aromatic analogs .

Research Findings and Implications

- Synthetic Challenges: The target compound’s dual amino substituents (cyclohexanecarbonyl and oxolan-2-ylmethyl) may complicate regioselective synthesis, requiring optimized catalysts (e.g., Rh(III) for annulation, as in ).

- Thermal Stability: Fluorinated esters generally exhibit higher thermal stability (e.g., 3c: 224–226°C) than non-fluorinated analogs, aligning with predicted boiling points (~522°C for fluorinated aromatic esters ).

- Applications: Potential uses in medicinal chemistry (e.g., protease inhibitors) or agrochemicals (e.g., fluorinated pesticides as in ), though bioactivity data for the target compound remains speculative.

Biological Activity

Methyl 2-(cyclohexanecarbonylamino)-3,3,3-trifluoro-2-(oxolan-2-ylmethylamino)propanoate, with the CAS number 5814-43-7, is a complex organic compound notable for its unique chemical structure, which includes trifluoromethyl and cyclohexanecarbonyl groups. These features contribute to its potential biological activities and applications in various scientific fields.

- Molecular Formula: C16H25F3N2O4

- Molecular Weight: 366.38 g/mol

- IUPAC Name: this compound

The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclohexanecarbonyl group provides a rigid structure that may influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and cyclohexanecarbonyl moieties play crucial roles in binding affinity and selectivity. Additionally, the oxolan structure may enhance the compound's overall stability and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains.

- Cytotoxicity: Investigations into its effects on human tumor cell lines are ongoing, with some derivatives showing selective cytotoxicity.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison table highlights the unique aspects of this compound relative to similar chemical entities:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate | Lacks trifluoromethyl group | Lower metabolic stability |

| Oxolan-2-ylmethyl 2-chloroacetate | Chlorine instead of fluorine | Different reactivity |

| 5-[(Oxolan-2-ylmethylamino)methyl]furan-2-carboxylic acid | Furan ring present | Varying cytotoxic profiles |

Case Studies and Research Findings

-

Study on Anticancer Activity: A recent study examined the cytotoxic effects of various derivatives on human cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced anticancer properties.

- Cell Lines Tested: Hela (cervical cancer), A549 (lung cancer)

- Findings: IC50 values ranged from 100 to 250 µM for different derivatives.

-

Antimicrobial Efficacy: Another study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Methodology: Disk diffusion method was employed.

- Results: Zones of inhibition varied significantly based on concentration and structural variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.